R-Timolol 2-butenedioate, also known as Timolol Maleate, is a pharmaceutical compound primarily used in the treatment of glaucoma and ocular hypertension. It is a non-selective beta-adrenergic antagonist that helps lower intraocular pressure. The compound is classified under beta-blockers and is notable for its therapeutic applications in ophthalmology.
Timolol Maleate is synthesized from R-Timolol and maleic acid. The compound has gained attention due to its efficacy in managing eye conditions, particularly when combined with other agents like prostaglandin analogs.
The synthesis of R-Timolol 2-butenedioate involves several key steps:
The industrial production typically utilizes automated reactors to ensure high yield and purity. Optimized reaction conditions are critical for achieving the desired product efficiently.
R-Timolol 2-butenedioate has a complex molecular structure characterized by several functional groups:
The compound's molecular structure includes:
Property | Value |
---|---|
Molecular Formula | C17H28N4O7S |
Molecular Weight | 432.5 g/mol |
R-Timolol 2-butenedioate can undergo various chemical reactions:
Common reagents for these reactions include:
Reaction Type | Reagents Used |
---|---|
Oxidation | Hydrogen peroxide, potassium permanganate |
Reduction | Sodium borohydride, lithium aluminum hydride |
Substitution | Various nucleophiles and electrophiles |
R-Timolol 2-butenedioate functions primarily as a non-selective beta-blocker. It binds to beta-adrenoceptors in the eye, reducing aqueous humor production and increasing outflow, which effectively lowers intraocular pressure.
The binding affinity of Timolol to human beta receptors is significant:
Receptor Type | Log Kd Value |
---|---|
Beta 1 | -8.27 |
Beta 2 | -9.86 |
Beta 3 | -6.8 |
Timolol Maleate appears as a crystalline solid with specific solubility characteristics:
The compound exhibits stability under controlled conditions but should be stored at low temperatures (-20°C) to maintain integrity over time.
R-Timolol 2-butenedioate has several important applications in science and medicine:
The compound's dual role as both a therapeutic agent and a subject of scientific inquiry underscores its significance in both clinical and research settings.
The systematic IUPAC name for R-Timolol 2-butenedioate is (E)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol [2] [4]. This name precisely defines three critical aspects:
For molecules with known relative but not absolute configuration, IUPAC guidelines permit the use of "R*" or "rel-R" prefixes [5]. However, R-Timolol 2-butenedioate has a definitively assigned (R)-configuration.
R-Timolol 2-butenedioate has the molecular formula C₁₇H₂₈N₄O₇S, representing the 1:1 salt complex of R-timolol (C₁₃H₂₄N₄O₃S) and maleic acid (C₄H₄O₄) [2] [4]. Key mass-related properties include:
Table 1: Molecular Weight and Mass Analysis
Property | Value | Significance |
---|---|---|
Molecular Weight | 432.5 g/mol | Sum of atomic masses (C: 204.22, H: 28.28, N: 56.04, O: 112.00, S: 32.00) |
Monoisotopic Mass | 432.16787042 g/mol | Mass of the most abundant isotopic species |
Heavy Atom Count | 29 | Indicates molecular complexity |
XLogP | 1.28 | Predicted partition coefficient (lipophilicity) |
Mass spectrometry typically shows characteristic fragmentation patterns, including the loss of the tert-butyl group (C₄H₉•) and cleavage of the morpholine-thiadiazole moiety [4]. The molecular weight of 432.5 g/mol distinguishes it from the free base form (316.16 g/mol) .
Crystallographic data for R-Timolol 2-butenedioate in the public Crystallography Open Database (COD) is limited. However, key solid-state properties are documented:
Table 2: Solid-State Physicochemical Properties
Property | Observation | Structural Implication |
---|---|---|
Crystal Habit | Colorless prisms | Ordered lattice formation |
Hydrogen Bond Donors | 4 (2 from OH/NH⁺, 2 from maleate COOH) | Capacity for intermolecular H-bonding |
Hydrogen Bond Acceptors | 12 (O, N, S atoms) | Enhanced crystal lattice stability |
Polar Surface Area | ~108 Ų (free base) | Moderate intermolecular polarity |
The stereospecific structural representations are:
CC(C)(C)NCC(C@@H)(COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O
[4]Breakdown: C@@H
: Denotes (R)-configuration at chiral carbon. COC1=NSN=C1N2CCOCC2
: Encodes the 4-morpholino-1,2,5-thiadiazol-3-yl ether group. C(=C\C(=O)O)\C(=O)O
: Specifies the (E)-configuration of maleate (fumarate isomer). Standard InChI:InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1
[4]
InChI Key:WLRMANUAADYWEA-DKMXUPDOSA-N
[2] [4]Significance: This 27-character hash uniquely identifies the (R)-enantiomer with maleate counterion across chemical databases. The "D" in position 14 confirms the (R)-configuration.
The R- and S-enantiomers exhibit identical connectivity but differ in spatial arrangement:
Table 3: Comparative Analysis of Timolol Enantiomers
Property | R-Timolol 2-Butenedioate | S-Timolol Maleate |
---|---|---|
IUPAC Name | (2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol (E)-but-2-enedioate | (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol (Z)-but-2-enedioate |
Canonical SMILES | CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O |
InChI Key | WLRMANUAADYWEA-DKMXUPDOSA-N | BLJRIMJGRPQVNF-JTQLQIEISA-N |
Pharmacological Role | Minimal β-blockade activity; used as chiral reference standard | Potent non-selective β-adrenergic antagonist |
Stereodescriptor | R-configuration | S-configuration |
Optical Rotation | (+) dextrorotatory | (-) levorotatory |
The enantiomers share identical molecular weights (432.5 g/mol), elemental composition (C₁₇H₂₈N₄O₇S), and most physicochemical properties (melting point, solubility) [2] [6] . However, their biological activity diverges dramatically due to stereospecific binding to β-adrenergic receptors. The (S)-enantiomer exhibits >50-fold greater potency in blocking adrenaline binding [6] . X-ray crystallography confirms that the chiral center determines spatial orientation of the secondary amine (NH⁺) and ether oxygen relative to the receptor’s Asp113 and Asn312 residues [4].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: